Home > Products > Screening Compounds P130012 > Dihydrotachysterol3
Dihydrotachysterol3 - 22481-38-5

Dihydrotachysterol3

Catalog Number: EVT-15534356
CAS Number: 22481-38-5
Molecular Formula: C27H46O
Molecular Weight: 386.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydrotachysterol is a synthetic analog of vitamin D, specifically derived from tachysterol, which is itself a close isomer of vitamin D. Unlike natural forms of vitamin D, such as vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), dihydrotachysterol does not require renal activation, making it particularly useful in clinical settings where renal function may be compromised. Its primary applications include the prevention and treatment of conditions like rickets and osteomalacia, as well as managing hypocalcemia associated with hypoparathyroidism and pseudohypoparathyroidism .

Source and Classification

Dihydrotachysterol is classified under the category of organic compounds known as vitamin D and its derivatives. It falls within the broader classification of steroids and steroid derivatives, specifically categorized as a small molecule drug . The chemical formula for dihydrotachysterol is C28H46OC_{28}H_{46}O, with a molecular weight of approximately 398.66 g/mol .

Synthesis Analysis

Methods and Technical Details

Dihydrotachysterol is synthesized through the reduction of tachysterol, which involves specific chemical reactions that convert the double bonds present in the tachysterol structure into single bonds. The synthesis typically employs various reagents and catalysts to facilitate this transformation. The process can be summarized in the following steps:

  1. Reduction Reaction: Tachysterol undergoes reduction using reducing agents such as lithium aluminum hydride or sodium borohydride.
  2. Purification: The resulting dihydrotachysterol is purified through techniques like column chromatography to remove unreacted starting materials and by-products.
  3. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Dihydrotachysterol has a complex molecular structure characterized by a secosteroid backbone, which is typical for vitamin D derivatives. The structural representation includes several functional groups that contribute to its biological activity:

  • Molecular Formula: C28H46OC_{28}H_{46}O
  • Molar Mass: 398.66 g/mol
  • Structural Features: It features hydroxyl groups that are critical for its interaction with vitamin D receptors.

The three-dimensional structure can be visualized using molecular modeling software, which highlights its conformational flexibility that may influence its biological interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Dihydrotachysterol participates in several key biochemical reactions:

  1. Hydroxylation: After administration, dihydrotachysterol is hydroxylated in the liver to form 25-hydroxydihydrotachysterol, which is the active form that binds to the vitamin D receptor.
  2. Binding Mechanism: The active form interacts with the vitamin D receptor in target tissues, leading to transcriptional regulation of genes involved in calcium metabolism.
  3. Calcium Homeostasis: It stimulates intestinal calcium absorption and mobilizes calcium from bone stores, effectively increasing serum calcium levels even in the absence of parathyroid hormone .
Mechanism of Action

Process and Data

The mechanism of action for dihydrotachysterol primarily revolves around its role as an agonist for the vitamin D receptor. Upon binding to this receptor:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during handling.

Relevant data indicates that dihydrotachysterol has a rapid onset of action (within 2 hours) but a shorter half-life compared to other vitamin D forms, making it effective for acute treatment scenarios without prolonged accumulation risks .

Applications

Dihydrotachysterol has several scientific uses:

  • Clinical Applications: Primarily used in treating conditions related to calcium deficiency such as rickets, osteomalacia, and hypoparathyroidism.
  • Research Applications: Investigated for its effects on bone density conservation and potential therapeutic roles in other metabolic bone diseases.

Its unique properties make it an important compound in both clinical practice and ongoing research into calcium metabolism disorders .

Historical Development and Context of DHT₃ as a Vitamin D Analog

Synthesis and Structural Evolution from Early Vitamin D Analogs

Dihydrotachysterol₃ (DHT₃) emerged in the 1930s as a synthetic analog of vitamin D, designed to stabilize the photoreactive triene system of its precursor, tachysterol. Early vitamin D analogs like ergocalciferol (vitamin D₂) and cholecalciferol (vitamin D₃) provided the foundational structures for developing more therapeutically viable molecules. DHT₃ was synthesized through hydrogenation of tachysterol₃, a vitamin D photoisomer, resulting in saturation of the C10(19) double bond and a 180° rotation of the A-ring [1] [4]. This structural modification yielded three critical features:

  • A-Ring Rotation: Places the 3β-hydroxyl group in a pseudo-1α-hydroxyl equatorial orientation, mimicking the active conformation of calcitriol [1].
  • Side Chain Configuration: Incorporates the cholesterol-derived side chain of vitamin D₃ (unlike DHT₂, which uses the ergosterol side chain) [4] [6].
  • Reduced C10(19) Bond: Eliminates susceptibility to UV degradation, enhancing metabolic stability [1].

DHT₃’s synthesis represented a strategic shift toward rational drug design in vitamin D therapeutics. It preceded key discoveries like 25-hydroxyvitamin D₃ (1968) and calcitriol (1971), serving as a prototype for later non-calcemic analogs [6]. Its structural evolution is contextualized in the table below:

Table 1: Structural Evolution of Key Vitamin D Analogs

CompoundYear IntroducedStructural ModificationsTherapeutic Role
Vitamin D₃1931Native secosteroidAntirachitic agent
Dihydrotachysterol₂1934A-ring rotation; C10(19) saturationHypoparathyroidism (AT-10)
Dihydrotachysterol₃1960sDHT₂ structure + vitamin D₃ side chainRenal osteodystrophy
Calcitriol19711α,25-DihydroxylationActive hormonal form
Alfacalcidol19781α-Hydroxylation (prodrug)Renal failure, osteoporosis

Role in Elucidating Vitamin D Receptor (VDR) Structure-Activity Relationships

DHT₃ and its metabolites have been instrumental in deciphering the molecular basis of VDR ligand interactions. Key insights include:

Metabolic Activation Pathways

Unlike calcitriol, DHT₃ undergoes hepatic 25-hydroxylation but bypasses renal 1α-hydroxylation due to its pre-oriented 3β-hydroxyl group. Its primary active metabolites are 1α,25-(OH)₂DHT₃ and 1β,25-(OH)₂DHT₃, generated via extrarenal hydroxylation (e.g., in bone marrow CYP27B1) [1] [3]. This divergence revealed:

  • VDR tolerance for 1β-hydroxylated ligands, which retain transcriptional activity [3].
  • Metabolic preference for 26,23-lactonization over C24-oxidation, altering catabolic kinetics [3] [7].

Table 2: Comparative Metabolism of Vitamin D₃ and DHT₃

PathwayCalcitriolDHT₃Functional Implication
ActivationRenal 1α-hydroxylationExtrarenal 1α/1β-hydroxylationRenal-independent activity
Key Metabolites1α,25-(OH)₂D₃1α,25-(OH)₂DHT₃; 1β,25-(OH)₂DHT₃Altered VDR binding dynamics
CatabolismC24-oxidation26,23-LactonizationExtended biological half-life

Receptor Binding and Conformational Effects

The A-ring rotation in DHT₃ metabolites positions the 3β-hydroxyl group to form hydrogen bonds with VDR residues typically reserved for the 1α-hydroxyl of calcitriol. However, the 25-hydroxyl group remains indispensable for high-affinity VDR binding:

  • Studies of allenic DHT analogs demonstrated that restricting the 25-hydroxyl orientation reduces VDR affinity by >100-fold if misaligned [2].
  • 1β,25-(OH)₂DHT₃ metabolites adopt unique side chain conformations, promoting interactions with helix 12 (H12) of the VDR ligand-binding domain, which modulates coactivator recruitment [2] [3].

Furthermore, DHT₃’s 26,23-lactone metabolite exhibits antagonistic properties by disrupting H12 stabilization, reducing transcriptional efficacy to <5% of calcitriol [7]. This highlights the sensitivity of VDR to side chain geometry and its impact on genomic signaling.

Concluding Synthesis: Dihydrotachysterol₃ remains a cornerstone in vitamin D analog development. Its structural innovations—A-ring rotation, side chain flexibility, and non-renal activation—have elucidated fundamental principles of VDR ligand recognition and driven the design of tissue-selective vitamin D therapeutics [1] [6].

Properties

CAS Number

22481-38-5

Product Name

Dihydrotachysterol3

IUPAC Name

(1S,3E,4S)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

InChI

InChI=1S/C27H46O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19-21,24-26,28H,6-11,14-18H2,1-5H3/b22-12+,23-13+/t20-,21+,24-,25+,26-,27+/m0/s1

InChI Key

LAEKPCQYMVJVAK-PBWGLAFFSA-N

Canonical SMILES

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)O

Isomeric SMILES

C[C@H]\1CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.